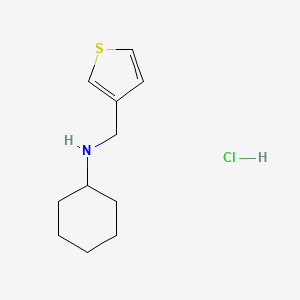

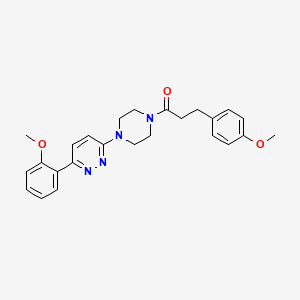

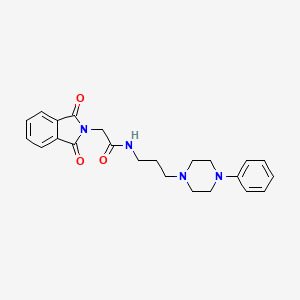

![molecular formula C16H19ClFNO2 B3208228 ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride CAS No. 1049713-63-4](/img/structure/B3208228.png)

({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride

Descripción general

Descripción

This compound, also known as ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine Hydrochloride, has a molecular formula of C16H18NO2F·HCl . It is a complex organic compound that contains fluorine and chlorine atoms .

Molecular Structure Analysis

The molecular weight of this compound is 311.78 . The molecular formula indicates that it contains 16 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 oxygen atoms, and 1 nitrogen atom .Aplicaciones Científicas De Investigación

- FMMA-HCl can serve as a linker in bioconjugation and PEGylation processes. Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer widely used in biomedical applications. PEGylation involves covalently attaching PEG to drug targets (such as peptides, proteins, or oligonucleotides) to optimize pharmacokinetic properties. FMMA-HCl, when modified with PEG, enhances drug delivery, stability, and solubility .

- FMMA-HCl can be incorporated into drug delivery systems. For instance, it can act as a linker in antibody-drug conjugates (ADCs). These ADCs combine the specificity of antibodies with the cytotoxic effects of drugs, improving targeted therapy for cancer and other diseases .

- Researchers use FMMA-HCl to modify surfaces, such as nanoparticles or medical devices. By attaching FMMA-HCl derivatives, they enhance biocompatibility, reduce protein adhesion, and improve overall performance .

- FMMA-HCl plays a role in creating hydrogels for tissue engineering. Hydrogels are water-swollen, three-dimensional polymer networks. By crosslinking FMMA-HCl-containing PEGs, scientists develop hydrogels that mimic the extracellular matrix. These hydrogels can support cell growth, tissue regeneration, and wound healing .

- FMMA-HCl may find applications in genomics research. Microarray technology allows high-throughput analysis of genotyping, gene expression, and chromosome copy number variations. FMMA-HCl derivatives could be used as functional probes or linkers in microarray experiments .

- Recent research has explored soft, stretchable electronic devices that simulate touch sensations when worn on the skin. FMMA-HCl or its derivatives could potentially contribute to these wearable devices, enhancing their functionality .

Bioconjugation and PEGylation

Drug Delivery

Surface Functionalization

Tissue Engineering

Genomics and Microarray Technology

Soft, Stretchy Electronic Devices

Mecanismo De Acción

Target of Action

Similar compounds like methoxyamine have been found to bind to apurinic/apyrimidinic (ap) dna damage sites .

Mode of Action

The compound interacts with its targets through covalent binding. In the case of methoxyamine, it covalently binds to AP DNA damage sites . This interaction may result in changes in the DNA structure and function.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, methoxyamine inhibits base excision repair (BER), a critical pathway in DNA repair . The inhibition of this pathway may lead to an increase in DNA strand breaks and apoptosis .

Pharmacokinetics

Similar compounds like methoxyamine are soluble in polar organic solvents and water , which could impact their bioavailability.

Result of Action

The result of the compound’s action at the molecular and cellular level can be significant. For example, methoxyamine’s action can lead to an increase in DNA strand breaks and apoptosis . This agent may potentiate the anti-tumor activity of alkylating agents .

Propiedades

IUPAC Name |

1-[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2.ClH/c1-18-10-12-7-5-9-15(19-2)16(12)20-11-13-6-3-4-8-14(13)17;/h3-9,18H,10-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNATSIPLYQSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1049713-63-4 | |

| Record name | Benzenemethanamine, 2-[(2-fluorophenyl)methoxy]-3-methoxy-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049713-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

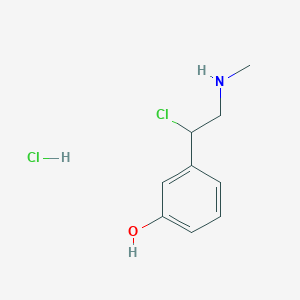

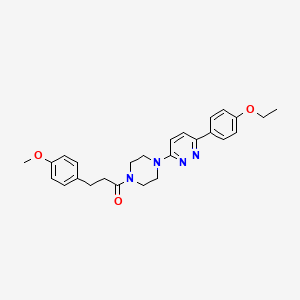

![(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B3208148.png)

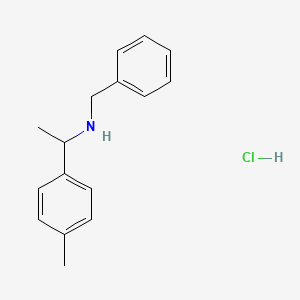

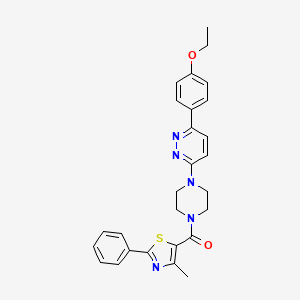

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3208182.png)

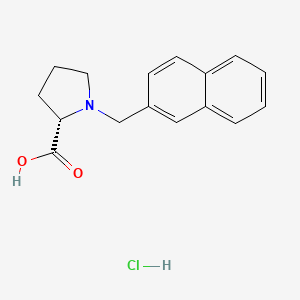

![tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate](/img/structure/B3208214.png)

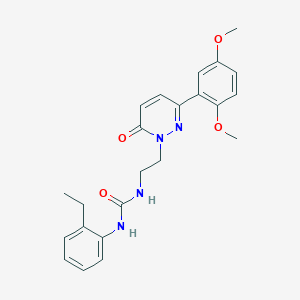

![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethylpiperidin-4-one](/img/structure/B3208219.png)